4-Methylbenzo[d]isothiazol-3-amine
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Overview
Description
4-Methylbenzo[d]isothiazol-3-amine is a heterocyclic organic compound that belongs to the isothiazole family. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group at the 4-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted benzaldehydes with thioamides in the presence of oxidizing agents. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Substituted derivatives with functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
4-Methylbenzo[d]isothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) involved in inflammatory processes. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
- N-Methylbenzo[c]isothiazol-3-amine hydrochloride
- 2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide
Comparison: 4-Methylbenzo[d]isothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C8H8N2S |
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Molecular Weight |
164.23 g/mol |
IUPAC Name |
4-methyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)8(9)10-11-6/h2-4H,1H3,(H2,9,10) |
InChI Key |
CWKVJTSBLLFPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SN=C2N |
Origin of Product |
United States |
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